1,12-Bis(tripropyl ammonium)dodecane dibromide

Descripción

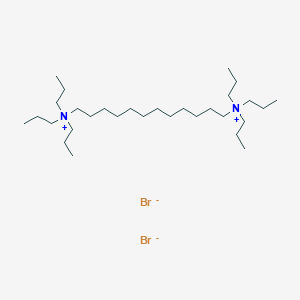

1,12-Bis(tripropyl ammonium)dodecane dibromide is a quaternary ammonium compound with a dodecane backbone. This compound is characterized by the presence of two tripropyl ammonium groups attached to the first and twelfth carbon atoms of the dodecane chain, with bromide ions as counterions. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various industrial and medical applications.

Propiedades

Número CAS |

106327-23-5 |

|---|---|

Fórmula molecular |

C30H66Br2N2 |

Peso molecular |

614.7 g/mol |

Nombre IUPAC |

tripropyl-[12-(tripropylazaniumyl)dodecyl]azanium;dibromide |

InChI |

InChI=1S/C30H66N2.2BrH/c1-7-23-31(24-8-2,25-9-3)29-21-19-17-15-13-14-16-18-20-22-30-32(26-10-4,27-11-5)28-12-6;;/h7-30H2,1-6H3;2*1H/q+2;;/p-2 |

Clave InChI |

YIKWVPKBTYVFAJ-UHFFFAOYSA-L |

SMILES canónico |

CCC[N+](CCC)(CCC)CCCCCCCCCCCC[N+](CCC)(CCC)CCC.[Br-].[Br-] |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 1,12-Bis(tripropyl ammonium)dodecane dibromide typically involves the reaction of 1,12-dibromododecane with tripropylamine. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:

Br-(CH2)12-Br+2(CH3CH2CH2)3N→(CH3CH2CH2)3N+-(CH2)12-N+(CH3CH2CH2)3Br−

The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-polar solvent such as diethyl ether. The precipitate is filtered, washed, and dried to obtain the final product.

Análisis De Reacciones Químicas

1,12-Bis(tripropyl ammonium)dodecane dibromide can undergo various chemical reactions, including:

Substitution Reactions: The bromide ions can be substituted by other nucleophiles such as hydroxide, chloride, or acetate ions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the quaternary ammonium groups.

Complex Formation: The compound can form complexes with various metal ions, which can be used in catalysis and other applications.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and acetic acid. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1,12-Bis(tripropyl ammonium)dodecane dibromide has several scientific research applications, including:

Antimicrobial Agent: Due to its quaternary ammonium structure, it is used as an antimicrobial agent in various formulations.

Phase Transfer Catalyst: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

Biological Studies: The compound is used in biological studies to investigate the effects of quaternary ammonium compounds on cell membranes and microbial activity.

Industrial Applications: It is used in the production of disinfectants, surfactants, and other industrial chemicals.

Mecanismo De Acción

The antimicrobial activity of 1,12-Bis(tripropyl ammonium)dodecane dibromide is primarily due to its ability to disrupt cell membranes. The positively charged ammonium groups interact with the negatively charged components of microbial cell membranes, leading to membrane destabilization and cell lysis. This mechanism is similar to other quaternary ammonium compounds, which are known to be effective against a wide range of bacteria, fungi, and viruses.

Comparación Con Compuestos Similares

1,12-Bis(tripropyl ammonium)dodecane dibromide can be compared with other quaternary ammonium compounds such as:

1,12-Bis(triethyl ammonium)dodecane dibromide: Similar structure but with ethyl groups instead of propyl groups. It has similar antimicrobial properties but may differ in solubility and reactivity.

1,12-Bis(trimethyl ammonium)dodecane dibromide: Contains methyl groups instead of propyl groups. It is more soluble in water but may have different antimicrobial efficacy.

1,12-Bis(tripropyl ammonium)hexane dibromide: Shorter carbon chain (hexane instead of dodecane). It may have different physical properties and reactivity.

The uniqueness of this compound lies in its specific chain length and the presence of tripropyl groups, which can influence its solubility, reactivity, and antimicrobial efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.